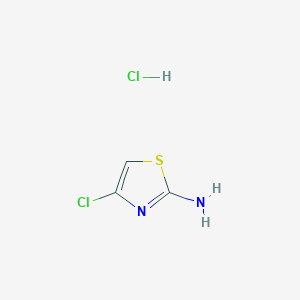

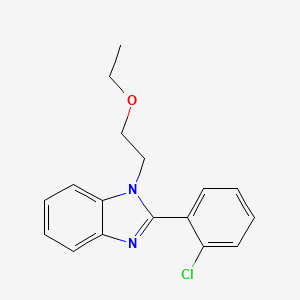

![molecular formula C19H18ClN3O4 B2635592 5-氯-N-[4-甲基-3-(2-氧代哌啶-1-基)苯基]-2-硝基苯甲酰胺 CAS No. 941873-14-9](/img/structure/B2635592.png)

5-氯-N-[4-甲基-3-(2-氧代哌啶-1-基)苯基]-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

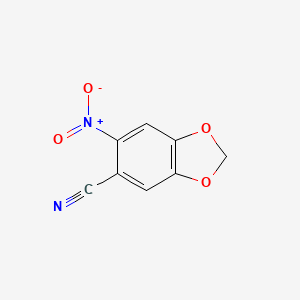

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a specific protein kinase, making it a valuable tool in the study of various biological processes.

科学研究应用

化学合成和结构分析

抗糖尿病应用的衍生物合成: Thakral 等人 (2020) 的一项研究涉及合成 2-氯-5-[(4-氯苯基)磺酰氨基]-N-(烷基/芳基)-4-硝基苯甲酰胺衍生物,通过针对 α-葡萄糖苷酶的体外研究证明了潜在的抗糖尿病特性。该研究还利用分子对接和动态模拟来验证化合物的抑制潜力,强调了特定取代基团对活性的重要性 (Thakral, Narang, Kumar, & Singh, 2020).

晶体结构和核磁共振谱分配: Samimi (2016) 对 N-4-硝基苯基-2-苯甲酰-3-(4-Cl 苯基)氮丙啶衍生物的区域和立体控制合成进行的研究强调了精确的结构表征对于理解此类化合物的立体化学和潜在生物应用的必要性 (Samimi, 2016).

生物活性及应用

抗绦虫药物的改良以提高效果: Galkina 等人 (2014) 进行的一项研究专注于改变 5-氯-N-(2-氯-4-硝基苯基)-2-羟基苯甲酰胺的结构,旨在增强其生物效应。这些改性旨在产生水溶性铵盐,同时保留抗蠕虫药效基团,证明了化学改性提高药物疗效和溶解度的潜力 (Galkina et al., 2014).

对 MRSA 的杀菌活性: Zadrazilova 等人 (2015) 评估了一系列取代的 2-羟基-N-[1-氧代-1-(苯基氨基)烷-2-基]苯甲酰胺对耐甲氧西林金黄色葡萄球菌 (MRSA) 的杀菌活性,突出了此类化合物在解决抗生素耐药性挑战方面的潜力。一种化合物尤其显示出快速浓度依赖性杀菌作用,表明这些衍生物在抗菌治疗中的前景 (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).

作用机制

Target of Action

The primary target of 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, thereby preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide disrupts the coagulation cascade, reducing thrombin generation . This results in a decrease in the formation of fibrin, the main component of blood clots, thereby exerting an antithrombotic effect .

Pharmacokinetics

The pharmacokinetic properties of 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide include good bioavailability, low clearance, and a small volume of distribution . These properties contribute to its effectiveness as an oral anticoagulant . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide’s action include a reduction in thrombin generation and, consequently, a decrease in the formation of fibrin . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases .

生化分析

Biochemical Properties

It is known that the compound can act as an inhibitor of the blood coagulation factor Xa This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation cascade

Cellular Effects

Given its role as a factor Xa inhibitor, it may influence cell function by modulating the coagulation pathway . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a factor Xa inhibitor, it likely exerts its effects at the molecular level by binding to factor Xa and inhibiting its activity . This could involve specific binding interactions with the enzyme, leading to enzyme inhibition and changes in gene expression.

Metabolic Pathways

The metabolic pathways involving 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide are not well-characterized. It is known that the compound can inhibit factor Xa , suggesting that it may be involved in the coagulation cascade

属性

IUPAC Name |

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-12-5-7-14(11-17(12)22-9-3-2-4-18(22)24)21-19(25)15-10-13(20)6-8-16(15)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESITWAWLIWBCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

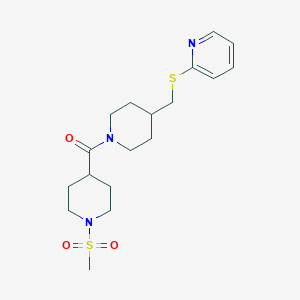

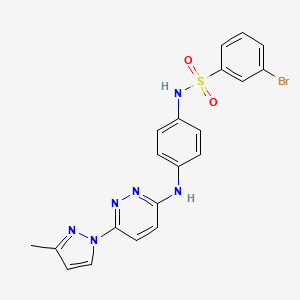

![5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole](/img/structure/B2635517.png)

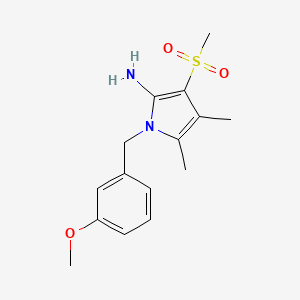

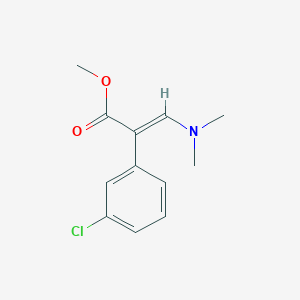

![9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2635520.png)

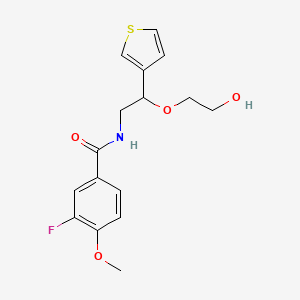

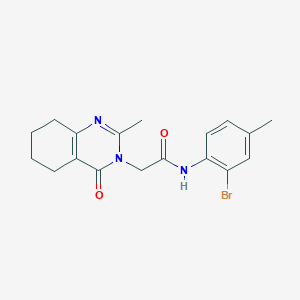

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2635524.png)

![2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2635525.png)